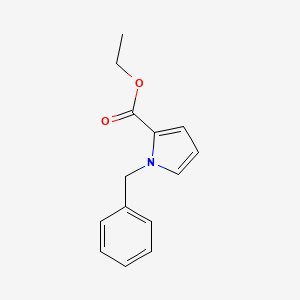
2-(Trifluoromethyl)-DL-tyrosine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-DL-tyrosine methyl ester is a synthetic compound that belongs to the class of trifluoromethylated amino acid derivatives. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, which make it a valuable moiety in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a precursor molecule under basic conditions . The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)-DL-tyrosine methyl ester may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-DL-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
2-(Trifluoromethyl)-DL-tyrosine methyl ester has several scientific research applications:
作用機序
The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, thereby affecting their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule . The exact pathways involved can vary, but they often include interactions with hydrophobic pockets and hydrogen bonding sites within the target proteins .
類似化合物との比較
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
2-(Trifluoromethyl)-DL-tyrosine methyl ester is unique due to its combination of the trifluoromethyl group with the tyrosine structure. This combination imparts distinct chemical properties, such as increased electronegativity and hydrophobicity, which are not present in other similar compounds. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced stability and bioavailability .
特性
分子式 |
C11H12F3NO3 |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
methyl 2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO3/c1-18-10(17)9(15)4-6-2-3-7(16)5-8(6)11(12,13)14/h2-3,5,9,16H,4,15H2,1H3 |
InChIキー |
HDACRITYBVVSQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
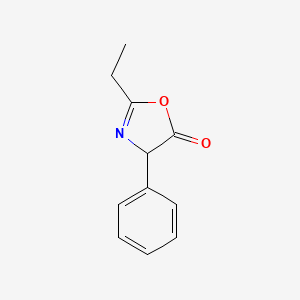


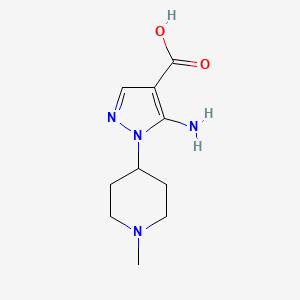
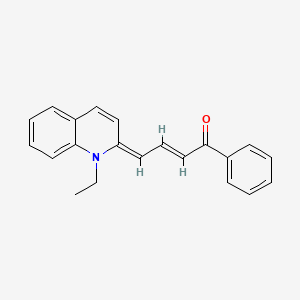

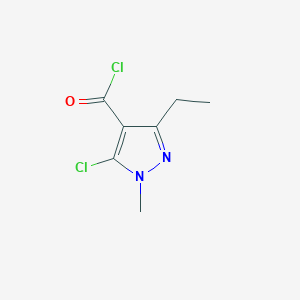
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
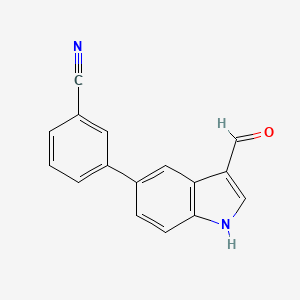
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
